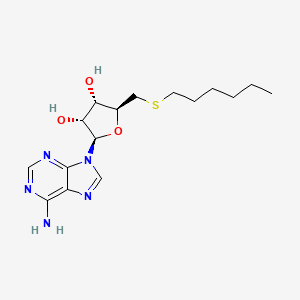
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” is a synthetic organic molecule that belongs to the class of nucleoside analogs. These compounds are characterized by their ability to mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound features a modified sugar moiety and a purine base, making it a potential candidate for various biochemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.
Sugar Modification: The sugar moiety is modified to introduce the hexylsulfanylmethyl group. This step may involve protection and deprotection strategies to ensure selective functionalization.
Coupling Reaction: The modified sugar is then coupled with the purine base under specific conditions, such as using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
化学反応の分析
Types of Reactions
The compound “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” can undergo various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropurine derivatives.
Substitution Products: Alkylated or acylated purine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, nucleoside analogs like this compound are often used to study DNA and RNA synthesis. They can act as inhibitors or substrates for various enzymes involved in nucleic acid metabolism.
Medicine
In medicine, nucleoside analogs are commonly used as antiviral and anticancer agents
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA or RNA, leading to the inhibition of replication or transcription. The molecular targets may include DNA polymerases, RNA polymerases, and other enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Uniqueness
The uniqueness of “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” lies in its specific structural modifications, which may confer unique biochemical properties. The presence of the hexylsulfanylmethyl group, for example, could enhance its lipophilicity and cellular uptake, potentially improving its efficacy as a therapeutic agent.
特性
分子式 |
C16H25N5O3S |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H25N5O3S/c1-2-3-4-5-6-25-7-10-12(22)13(23)16(24-10)21-9-20-11-14(17)18-8-19-15(11)21/h8-10,12-13,16,22-23H,2-7H2,1H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |
InChIキー |
UNOIZRJTCCVMMW-XNIJJKJLSA-N |
異性体SMILES |
CCCCCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
CCCCCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



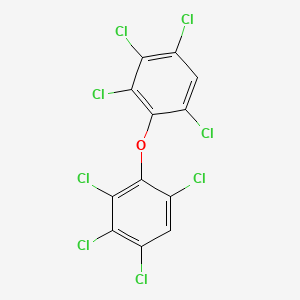
![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)

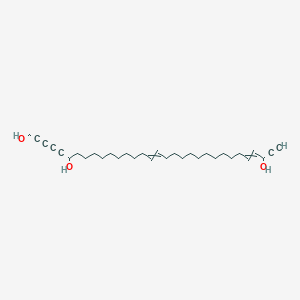
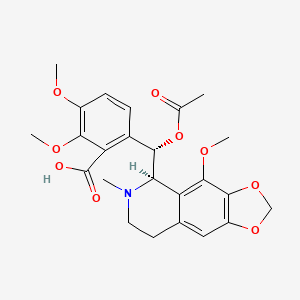
![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)
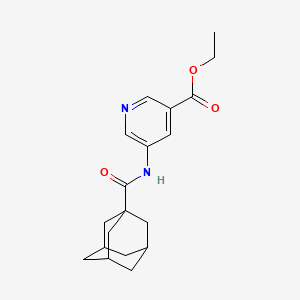
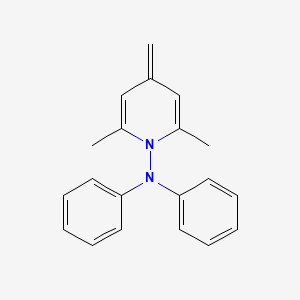
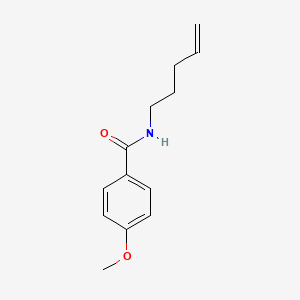

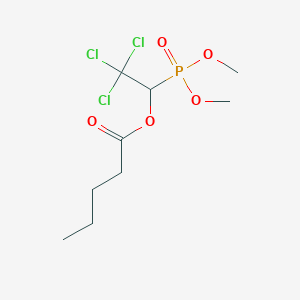
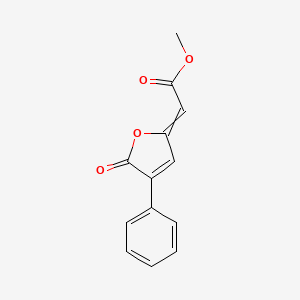
![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)
